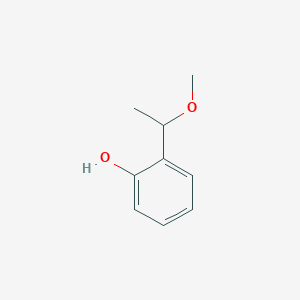![molecular formula C10H13NS B14297300 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole CAS No. 114462-73-6](/img/structure/B14297300.png)
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is a heterocyclic organic compound that features an indole core with a methylsulfanyl group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole derivatives with methylsulfanyl reagents. For instance, the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent indole structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Indole.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: Shares the methylsulfanyl group but has a different core structure.
Methylsulfonylmethane: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is unique due to its indole core, which is a common motif in many biologically active compounds. This structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
114462-73-6 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NS/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
InChI Key |
WBOGAZCAGUUAFM-UHFFFAOYSA-N |
Canonical SMILES |
CSCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


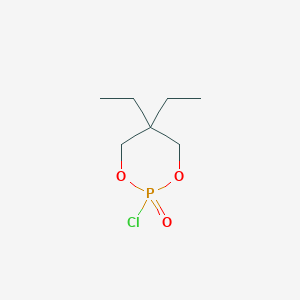
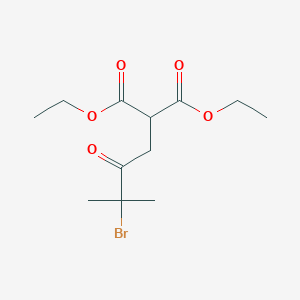
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
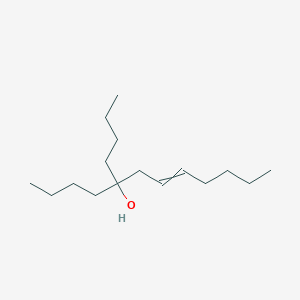
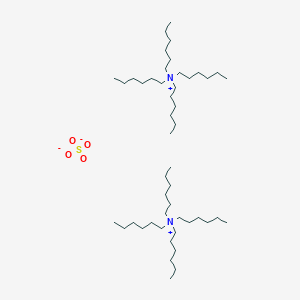
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
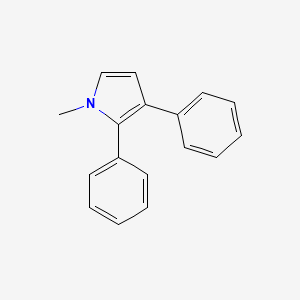
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
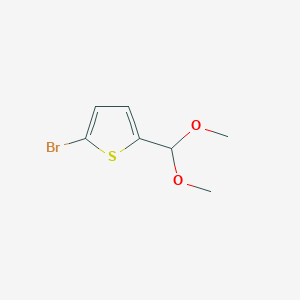
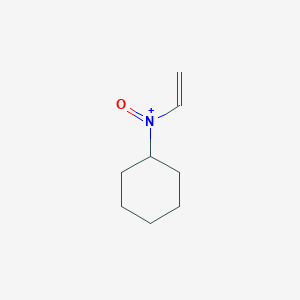
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
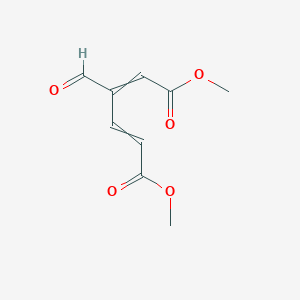
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
